9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}
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Overview
Description
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} is a complex organic compound characterized by its unique structure, which includes two fluorene units connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorene Units: The initial step involves the synthesis of the fluorene units through a Friedel-Crafts alkylation reaction.
Linking the Fluorene Units: The fluorene units are then linked using a hexane-1,6-diyl linker through a nucleophilic substitution reaction.
Introduction of the Ethenylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} involves its interaction with various molecular targets. In electronic applications, its mechanism is based on its ability to transport electrons and holes efficiently. In biological applications, it may interact with cellular components through π-π stacking interactions and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
9,9’-(Hexane-1,6-diyl)bis(9H-fluorene): Lacks the ethenylphenyl groups, resulting in different electronic properties.
9,9’-(Hexane-1,6-diyl)bis{9-[(2-methylphenyl)methyl]-9H-fluorene}: Contains methyl groups instead of ethenyl groups, affecting its reactivity and applications.
Uniqueness
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} is unique due to the presence of ethenylphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science.
Properties
CAS No. |
799271-92-4 |
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Molecular Formula |
C50H46 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
9-[(2-ethenylphenyl)methyl]-9-[6-[9-[(2-ethenylphenyl)methyl]fluoren-9-yl]hexyl]fluorene |
InChI |
InChI=1S/C50H46/c1-3-37-21-7-9-23-39(37)35-49(45-29-15-11-25-41(45)42-26-12-16-30-46(42)49)33-19-5-6-20-34-50(36-40-24-10-8-22-38(40)4-2)47-31-17-13-27-43(47)44-28-14-18-32-48(44)50/h3-4,7-18,21-32H,1-2,5-6,19-20,33-36H2 |
InChI Key |
PAUKGJDBJOSBSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)CCCCCCC5(C6=CC=CC=C6C7=CC=CC=C75)CC8=CC=CC=C8C=C |
Origin of Product |
United States |
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